
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid
Descripción general
Descripción
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance at 20 degrees Celsius and should be stored at temperatures between 0-10°C . This compound is sensitive to heat .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a methoxy group, and a fluorine atom attached at different positions . The average molecular weight is 170.934 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be used in various chemical reactions. For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a white to off-white powder . It has a molecular formula of C6H7BFNO3 . The InChI Key is ISDFOFZTZUILPE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Fluorescence Quenching in Sensor Design
Boronic acid derivatives like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid are recognized for their fluorescent properties, useful in the design of sensors. A study on 2-methoxypyridin-3-yl-3-boronic acid (a close derivative) explored fluorescence quenching in various solvents, providing insights that could enhance sensor technology. The study involved steady-state fluorescence measurements, finding that the static quenching mechanism was predominant (Melavanki, 2018).
Catalyst in Amide Formation
Boronic acid derivatives, such as (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, have been synthesized as catalysts for direct amide formation between carboxylic acids and amines. These catalysts show enhanced reactivity under specific conditions, demonstrating their potential in organic synthesis (Arnold et al., 2008).
Sugar Sensing and Binding
In the field of sugar sensing, boronic acid derivatives like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid are gaining attention. They are known for their ability to bind diol-containing compounds, such as sugars. Research into the binding interactions of similar boronic acid derivatives with sugars has revealed insights into sugar sensing at physiological pH, which is crucial for applications like diabetes monitoring (Geethanjali et al., 2017).
Fructose Reduction in Food Matrices
Boronic acids, including derivatives like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, have been investigated for their potential to specifically reduce fructose in food matrices. The research focused on their ability to form esters with diol structures, such as fructose, in fruit juice, paving the way for applications in food technology (Pietsch & Richter, 2016).
Safety And Hazards
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Propiedades
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTXKZPAZAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660175 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
CAS RN |
856250-60-7 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
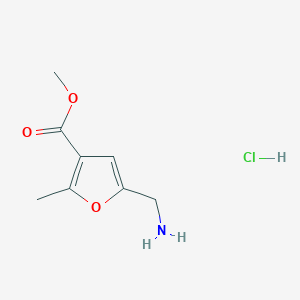
![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)
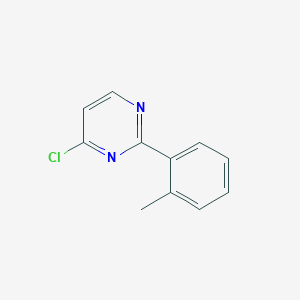
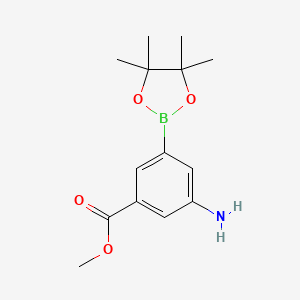
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
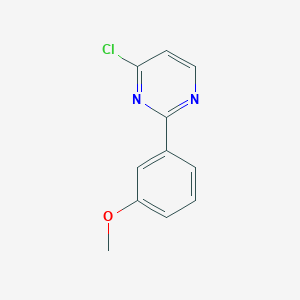
amine](/img/structure/B1461602.png)
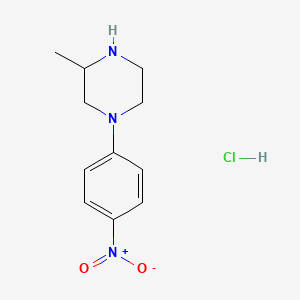

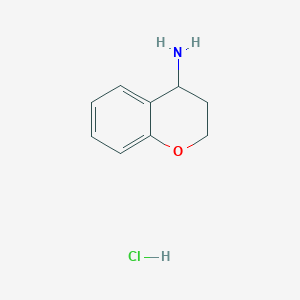
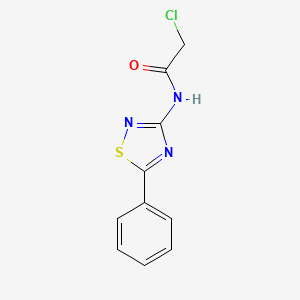

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)